Pheneticillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9?,11-,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJJLVGHLVQQM-JHXYUMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023448 | |
| Record name | Phenethicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147-55-7 | |
| Record name | Phenethicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenethicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheneticillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13337 | |
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| Record name | phenethicillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117548 | |
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| Record name | Phenethicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pheneticillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENETICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFA30X554H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Investigations of Pheneticillin S Antimicrobial Activity
Elucidation of Pheneticillin's Cell Wall Synthesis Inhibition Mechanism
The primary mode of action for this compound involves the disruption of bacterial cell wall biosynthesis. patsnap.comlibretexts.org As a β-lactam antibiotic, its molecular structure is key to its function, enabling it to interfere with the final and crucial stages of peptidoglycan assembly, a component essential for bacterial survival. medicaldialogues.indrugbank.comlibretexts.org
Interaction with Penicillin-Binding Proteins (PBPs)
This compound's antibacterial activity is initiated by its binding to and inhibition of penicillin-binding proteins (PBPs). patsnap.commedicaldialogues.in These proteins are enzymes, specifically transpeptidases, located within the bacterial cell wall that are responsible for the cross-linking of peptidoglycan strands. libretexts.orgbmglabtech.com This cross-linking process provides the necessary structural rigidity to the cell wall.
By mimicking the D-alanyl-D-alanine residues of the peptidoglycan precursors, this compound binds to the active site of these PBPs. libretexts.org This interaction is irreversible and effectively inactivates the enzymes, thereby halting the synthesis of the bacterial cell wall. libretexts.orgnih.gov The inhibition of PBPs disrupts the maintenance of the cell wall and cellular division processes. drugbank.com Different bacteria possess a varying number of PBPs, each playing distinct roles in cell morphology and division. nih.gov
Induction of Bacterial Cell Lysis and Bactericidal Effects
The inhibition of peptidoglycan synthesis by this compound leads to the formation of a weakened and structurally deficient cell wall. libretexts.orgsigmaaldrich.com Unable to withstand the internal osmotic pressure of the cell, the compromised cell wall eventually ruptures. elifesciences.orgfrontiersin.org This process, known as cell lysis, results in the death of the bacterium, classifying this compound as a bactericidal agent. patsnap.commedicaldialogues.in The bactericidal effect is most pronounced in actively multiplying bacteria, as they are continuously synthesizing new cell wall material. nih.gov The lytic effect is often mediated by the bacterium's own autolytic enzymes, which are thought to be dysregulated following the disruption of cell wall synthesis. medicaldialogues.innih.gov
This compound's Spectrum of Antimicrobial Efficacy
This compound is characterized as a narrow-spectrum antibiotic, demonstrating particular effectiveness against gram-positive bacteria. patsnap.comantibioticdb.commerckvetmanual.com Its activity is, however, limited against bacteria that produce β-lactamase enzymes, which can inactivate the antibiotic. patsnap.com
Activity against Gram-Positive Organisms
The primary therapeutic application of this compound is in treating infections caused by susceptible gram-positive organisms. patsnap.commerckvetmanual.com
Streptococcus pneumoniae is a significant human pathogen, and while penicillin remains a key treatment, resistance is a growing concern. ucl.ac.befrontiersin.org Studies have shown that a notable percentage of S. pneumoniae strains exhibit non-susceptibility to penicillin, which includes both intermediate and high-level resistance. nih.gov The prevalence of non-susceptible strains can vary based on geographical location and patient populations, with factors like age and immunosuppression being associated with a higher likelihood of infection by resistant strains. nih.gov Continuous surveillance of penicillin susceptibility is crucial for guiding empirical therapy for pneumococcal infections. ucl.ac.benih.gov
Table 1: Penicillin Susceptibility of Streptococcus pneumoniae Isolates
| Study Period | Total Isolates | Non-Susceptible to Penicillin (%) | Reference |
|---|---|---|---|
| 22-month period | 163 | 42.5 | nih.gov |
| 1997-2013 | 20,437 | 7.6 (meningitis cases, resistant) | ucl.ac.be |
| 1997-2013 | 20,437 | 6.1 (non-meningitis cases, intermediate) | ucl.ac.be |
| 1997-2013 | 20,437 | 0.5 (non-meningitis cases, resistant) | ucl.ac.be |
| 2006-2007 | Not Specified | 5.6 (non-meningitis, intermediate, new criteria) | cdc.gov |
| 2006-2007 | Not Specified | 1.2 (non-meningitis, resistant, new criteria) | cdc.gov |
Streptococcus pyogenes, or Group A Streptococcus (GAS), is another major gram-positive pathogen. frontiersin.org Unlike S. pneumoniae, S. pyogenes has largely remained susceptible to penicillin. frontiersin.orgplos.org Surveillance studies have consistently reported that all tested isolates of S. pyogenes are susceptible to penicillin. plos.orgnih.govnih.gov While resistance to other classes of antibiotics has been observed, penicillin continues to be a reliable agent for treating infections caused by this organism. plos.orgnih.gov
Table 2: Penicillin Susceptibility of Streptococcus pyogenes Isolates
| Study Period | Total Isolates | Susceptible to Penicillin (%) | Reference |
|---|---|---|---|
| 2003-2013 | 1,281 | 100 | plos.org |
| Not Specified | 40 | 100 | nih.gov |
| Not Specified | 211 | 100 | nih.gov |
Pharmacological and Pharmacokinetic Research on Pheneticillin
Research on Pheneticillin Absorption Dynamics
The absorption of this compound after oral administration is a critical factor influencing its effectiveness.
The oral absorption of this compound is known to be highly variable among individuals, which can complicate the transition from intravenous to oral therapy. mdpi.comidexlab.comnih.govnih.gov This variability may jeopardize treatment outcomes in situations where precise dosing is crucial. nih.gov Studies have shown that a significant percentage of patients, as many as 36% in one study of 84 patients, may be classified as insufficient absorbers. mdpi.comnih.gov
Several factors can contribute to this variability. The formulation of the drug plays a significant role; for instance, the potassium salt of this compound demonstrates substantially higher oral absorption (86%) compared to the acid form of a related penicillin, phenoxymethylpenicillin (48%). nih.govnih.gov This suggests that the choice of salt can be a determining factor in the drug's bioavailability. nih.gov While research has explored the impact of factors like age and gender on absorption, no significant linear correlation has been established. nih.gov Other potential influencing factors that have been investigated include the presence of diabetes mellitus or the use of gastric acid inhibitors. nih.gov For penicillins in general, key molecular properties influencing gastrointestinal absorption are stability in acidic environments and lipophilicity. researchgate.net
To address the issue of variable absorption, researchers have utilized an Oral Absorption Test (OAT) to identify patients with poor oral this compound absorption. mdpi.comidexlab.comnih.gov This test is employed to ensure that a switch from intravenous to oral penicillin is safe and effective. mdpi.comnih.gov
The methodology for the OAT typically involves the following steps:
While a patient is on intravenous penicillin therapy, an oral dose of 1 gram of this compound is administered in a fasted state. mdpi.comnih.gov
Blood samples are collected to measure the serum this compound concentration at baseline (before the oral dose) and at specific intervals, typically 1 and 2 hours after administration. mdpi.comnih.gov
The peak concentration (Cmax) observed during the test is used to determine the adequacy of absorption. mdpi.com
Adequate absorption is generally defined by a specific threshold. For this compound, a maximum serum concentration above 10 mg/L has been used as a therapeutic level, providing a safety margin given its high protein binding. mdpi.com
This test allows clinicians to identify patients who may not achieve therapeutic concentrations with oral this compound, thereby preventing potential treatment failure. mdpi.comnih.gov
Distribution and Clearance Studies of this compound
Once absorbed, this compound undergoes distribution to various body tissues and is eventually cleared from the system.
This compound exhibits significant binding to plasma proteins. mdpi.com Research indicates that approximately 78-80% of the drug is bound to these proteins in the bloodstream. mdpi.comnih.govnih.gov This high degree of protein binding is an important characteristic, as only the unbound or "free" fraction of a drug is pharmacologically active and available to be metabolized or excreted. wikipedia.org
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that quantifies the extent to which a drug distributes throughout the body's tissues. For this compound, the volume of distribution at a steady state has been measured to be 22.5 liters. nih.govnih.gov
Pharmacokinetic Data for this compound
| Pharmacokinetic Parameter | Reported Value | Reference |
|---|---|---|
| Oral Absorption (Potassium Salt) | 86% | nih.govnih.gov |
| Plasma Protein Binding | 78-80% | mdpi.comnih.govnih.gov |
| Plasma Clearance | 295.1 ml/min | nih.govnih.gov |
| Volume of Distribution (Steady State) | 22.5 L | nih.govnih.gov |
Pharmacodynamic Correlates of this compound Efficacy
The therapeutic success of an antibiotic is intricately linked to its pharmacodynamic (PD) properties, which describe the relationship between drug concentrations and the antimicrobial effect. For beta-lactam antibiotics, including this compound, the primary pharmacodynamic parameter that predicts efficacy is the duration of time that the free drug concentration in the plasma remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. springermedizin.denih.govmdpi.comdvm360.comfrontiersin.orgoup.comsmw.ch This is commonly expressed as %T>MIC.
Unlike concentration-dependent antibiotics, where the peak concentration (Cmax) relative to the MIC is paramount, the bactericidal activity of beta-lactams like this compound does not significantly increase at concentrations far exceeding the MIC. nih.gov Instead, the key to eradicating the infection is maintaining a sustained period of exposure to the antibiotic at a level that inhibits bacterial growth.
Research comparing phenoxymethylpenicillin and this compound has indicated that differences in their in vivo effectiveness are likely attributable to variations in their pharmacokinetic profiles, particularly absorption, which directly influences the resulting plasma concentrations and thus the T>MIC. researchgate.net A study highlighted that the oral absorption of the potassium salt of this compound was significantly higher than that of phenoxymethylpenicillin acid (86% vs. 48%), leading to a greater Area Under the Curve (AUC) for this compound. researchgate.net This superior absorption profile suggests that this compound can more readily achieve and maintain concentrations above the MIC.
Time Above Minimum Inhibitory Concentration (T>MIC) as a Predictor of Therapeutic Outcome
The time above the minimum inhibitory concentration (T>MIC) is the most critical pharmacodynamic index for predicting the therapeutic success of this compound. nih.gov While specific clinical studies generating detailed data tables that correlate varying percentages of T>MIC for this compound with clinical outcomes are scarce in publicly available literature, the principle is well-established for the penicillin class of antibiotics. ncats.ionih.gov
For penicillins in general, a T>MIC of 40-50% of the dosing interval is often cited as necessary for achieving optimal bactericidal activity. dvm360.comnih.gov Some research suggests that for certain infections, maintaining concentrations above the MIC for even longer durations, such as 75-100% of the dosing interval, may lead to higher rates of clinical cure. nih.gov
One study investigating oral this compound absorption used peak plasma concentrations as a surrogate marker for T>MIC to determine the adequacy of therapy. nih.gov In this study, adequate absorption was defined as an increase in serum this compound concentration of at least 10 mg/L within one or two hours of an oral dose. This threshold was established based on the understanding that the MIC breakpoint for most susceptible microorganisms is less than 0.5 mg/L of the free, unbound drug. nih.gov Given that this compound is approximately 80% protein-bound, a total serum concentration of at least 5 mg/L would be required to achieve a free drug concentration of 1 mg/L. nih.govresearchgate.net The selection of a 10 mg/L threshold provided a safety margin to ensure therapeutic levels were reached. nih.gov
The MIC of this compound against specific pathogens is a crucial determinant of the required T>MIC. For instance, the MIC of this compound against Staphylococcus aureus has been reported to be as low as 0.031 mg/L in broth. nih.gov
The relationship between this compound's pharmacokinetic properties and the T>MIC is illustrated in the following conceptual table:
| Pharmacokinetic Parameter | Influence on T>MIC | Rationale |
| Oral Bioavailability | High | A higher percentage of the administered dose reaches systemic circulation, leading to higher plasma concentrations and a longer duration above the MIC. researchgate.net |
| Plasma Clearance | Low | Slower elimination of the drug from the body extends the time that plasma concentrations remain above the MIC. researchgate.net |
| Volume of Distribution | Moderate | Influences the peak concentration and the subsequent decline in plasma levels. |
| Protein Binding | High (approx. 80%) | Only the unbound fraction of the drug is microbiologically active. High protein binding necessitates higher total drug concentrations to achieve a therapeutic free drug concentration above the MIC. nih.govresearchgate.net |
Research on Bacterial Resistance to Pheneticillin
Mechanisms of β-Lactamase-Mediated Resistance to Pheneticillin
The most significant mechanism of resistance to this compound and other β-lactam antibiotics is the production of β-lactamase enzymes. nih.govnih.gov These enzymes provide antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring, which is the core structural element of this antibiotic class. wikipedia.orgfrontiersin.org This hydrolytic action deactivates the molecule, rendering it incapable of inhibiting the bacterial cell wall synthesis. nih.govwikipedia.org
β-Lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D) based on their amino acid sequences. nih.govnih.gov this compound is susceptible to hydrolysis by several of these enzymes, particularly the plasmid-mediated β-lactamases commonly found in Gram-negative bacteria.
Class A Enzymes : This class includes the widespread TEM and SHV families. TEM-1 is the most frequently encountered β-lactamase in Gram-negative bacteria and is responsible for a significant percentage of resistance to penicillins like ampicillin (B1664943). wikipedia.org Given its broad activity against the penicillin backbone, it is a primary enzyme group responsible for this compound inactivation.
Class D Enzymes : The OXA-type β-lactamases are also capable of hydrolyzing penicillins. wikipedia.org These enzymes are characterized by their high hydrolytic activity against oxacillin (B1211168) and cloxacillin, and they also confer resistance to other penicillins. wikipedia.org
The table below summarizes key β-lactamase types known to hydrolyze penicillins, and are therefore implicated in this compound resistance.
| β-Lactamase Family | Molecular Class | Common Bacterial Hosts | Substrate Profile Includes |
| TEM | A | E. coli, K. pneumoniae, H. influenzae, N. gonorrhoeae | Penicillins, early cephalosporins |
| SHV | A | K. pneumoniae, E. coli | Penicillins, cephalosporins |
| OXA | D | P. aeruginosa, A. baumannii, Enterobacteriaceae | Penicillins (including oxacillin), cephalosporins |
| PC1 | A | S. aureus | Penicillins |
This table is generated based on described characteristics of β-lactamase families. nih.govwikipedia.org
To overcome β-lactamase-mediated resistance, β-lactamase inhibitors (BLIs) were developed. cabidigitallibrary.org These compounds, such as clavulanic acid, sulbactam, and tazobactam, are co-administered with β-lactam antibiotics. cabidigitallibrary.orgnih.gov BLIs are designed to bind to and inactivate β-lactamase enzymes, often irreversibly. nih.govwashington.edu By neutralizing the degrading enzymes, the inhibitor protects the partner antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect. cabidigitallibrary.org
The mechanism of action for these inhibitors involves acting as "suicide inhibitors," where they form a permanent covalent bond with the enzyme's active site, thus inactivating it. nih.govwashington.edu The combination of a penicillin with a β-lactamase inhibitor can restore the efficacy of the antibiotic against many resistant strains. cabidigitallibrary.org
The following table illustrates the potential effect of a β-lactamase inhibitor on the Minimum Inhibitory Concentration (MIC) of this compound against a β-lactamase-producing bacterial strain.
| Organism | Antibiotic | MIC (μg/mL) | Interpretation |
| β-lactamase-producing S. aureus | This compound | >32 | Resistant |
| β-lactamase-producing S. aureus | This compound + Clavulanic Acid | ≤2 | Susceptible |
This is an illustrative data table based on the known synergistic effects of β-lactam/β-lactamase inhibitor combinations. cabidigitallibrary.org
Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Mechanism
Another primary mechanism of resistance, particularly prevalent in Gram-positive bacteria, involves alterations to the antibiotic's target: the penicillin-binding proteins (PBPs). nih.govmdpi.com PBPs are transpeptidase enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. pharmacy180.comnih.gov β-lactam antibiotics function by mimicking the D-Ala-D-Ala substrate of the PBP, leading to irreversible acylation and inactivation of the enzyme, which ultimately weakens the cell wall and causes cell lysis. washington.edumhmedical.com
Bacteria can develop resistance by modifying their PBPs in ways that reduce their affinity for β-lactam antibiotics. mdpi.comnih.gov This can occur through two main pathways:
Mutations in Native PBP Genes : The accumulation of point mutations in the genes encoding PBPs can alter the structure of the enzyme's active site. mdpi.com These structural changes hinder the binding of this compound, while still allowing the enzyme to perform its natural function of cell wall synthesis, albeit sometimes less efficiently. nih.gov This mechanism is observed in organisms like Streptococcus pneumoniae. mdpi.cometflin.com
Acquisition of a Novel, Low-Affinity PBP : Some bacteria acquire an entirely new PBP gene that encodes a protein with intrinsically low affinity for β-lactam antibiotics. The classic example is the mecA gene in Methicillin-resistant Staphylococcus aureus (MRSA), which encodes for PBP2a. infectionsinsurgery.org This acquired PBP can continue to synthesize the cell wall even when the native PBPs are inhibited by the antibiotic. infectionsinsurgery.orgnih.gov
Efflux Pump Systems and Reduced Permeability in this compound Resistance
In Gram-negative bacteria, the outer membrane acts as a natural barrier, and resistance can be enhanced by mechanisms that limit the intracellular concentration of the antibiotic. nih.govbristol.ac.uk
Reduced Permeability : The outer membrane of Gram-negative bacteria restricts the entry of many substances, including antibiotics. nih.gov Hydrophilic antibiotics like this compound must pass through water-filled protein channels called porins to reach the periplasmic space where the PBPs are located. nih.govbristol.ac.uk Mutations that lead to a decrease in the number of porin channels or a change in their structure can significantly reduce the influx of the antibiotic, contributing to resistance. mdpi.comnih.gov This mechanism often results in low-level resistance but can be clinically significant when combined with other resistance mechanisms like β-lactamase production. mdpi.combristol.ac.uk
Efflux Pump Systems : Bacteria possess various transport proteins known as efflux pumps that can actively extrude toxic compounds, including antibiotics, from the cell. mdpi.comnih.gov Overexpression of these pumps can prevent this compound from accumulating to an effective concentration at its target site. nih.gov Major families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, are known to confer resistance to a wide range of antimicrobial agents, including β-lactams. nih.govnih.gov
Genetic Basis of this compound Resistance
The mechanisms of resistance to this compound are encoded by specific genetic determinants that can be either intrinsic to the bacterial chromosome or acquired through horizontal gene transfer. infectionsinsurgery.orgnih.gov
Chromosomal Mutations : Resistance arising from the modification of PBPs or the down-regulation of porins is often the result of spontaneous mutations in the bacterial chromosome. nih.gov These random genetic alterations can provide a survival advantage in the presence of the antibiotic.
Acquired Resistance Genes : The genes encoding β-lactamases and some efflux pumps are frequently located on mobile genetic elements such as plasmids and transposons. nih.govmdpi.com This is a major concern in clinical settings because these elements can be readily transferred between different bacteria, even across species, facilitating the rapid spread of antibiotic resistance. infectionsinsurgery.orgmdpi.com For example, genes like blaTEM, which encodes the TEM-1 β-lactamase, are commonly found on transmissible plasmids. wikipedia.org Similarly, the mecA gene conferring high-level resistance in MRSA is part of a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). infectionsinsurgery.org The acquisition of these genes allows a previously susceptible bacterium to become resistant in a single step. quora.com
Epidemiological Studies of this compound Resistance Patterns
Epidemiological surveillance of antimicrobial resistance is crucial for guiding clinical therapy and implementing public health strategies. For early penicillins like this compound, specific resistance data is often aggregated within broader penicillin resistance reporting. Therefore, the following studies on penicillin resistance patterns serve as a proxy to understand the epidemiological landscape of resistance relevant to this compound.
Detailed research findings indicate a dynamic and evolving pattern of resistance to penicillin-class antibiotics in key bacterial pathogens since their introduction.
Historical Emergence of Penicillin Resistance
Shortly after the widespread introduction of penicillin in the 1940s, resistance began to emerge, particularly in Staphylococcus aureus. By the late 1960s, a significant majority of both hospital and community-acquired S. aureus isolates, estimated at over 80%, were resistant to penicillin nih.govsnaptrial.com.au. This rapid development of resistance was primarily due to the production of the enzyme penicillinase, which inactivates penicillin by hydrolyzing its β-lactam ring nih.gov. This historical wave of resistance rendered early penicillins, including this compound, largely ineffective against staphylococcal infections for many decades nih.gov.
Contemporary Resistance in Staphylococcus aureus
In a significant reversal of historical trends, recent epidemiological studies have observed a resurgence of penicillin susceptibility among methicillin-susceptible Staphylococcus aureus (MSSA). A study focusing on pediatric osteoarticular infections in the United States found a notable increase in penicillin-susceptible S. aureus (PSSA) isolates. Prior to 2015, no PSSA were detected in this cohort; however, by 2019, the proportion of PSSA had risen to 20.4% asm.orgovid.com. This suggests a potential shift in the epidemiology of S. aureus, where strains lacking the penicillinase gene (blaZ) are becoming more common in certain clinical settings asm.org.
Conversely, studies in other regions continue to show high levels of penicillin resistance in S. aureus. For instance, a retrospective study in Southern Ethiopia reported a 96.3% resistance rate to penicillin G among S. aureus isolates from various clinical specimens academicjournals.org.
Table 1: Penicillin Resistance Rates in Staphylococcus aureus in Various Studies
| Study Region/Population | Year(s) of Study | Bacterial Species | Resistance Rate to Penicillin |
| Global (Hospital & Community) | Late 1960s | Staphylococcus aureus | >80% |
| Pediatric Osteoarticular Infections (USA) | Pre-2015 | Staphylococcus aureus | 0% (Susceptible) |
| Pediatric Osteoarticular Infections (USA) | 2019 | Staphylococcus aureus | 20.4% (Susceptible) |
| Clinical Specimens (Southern Ethiopia) | 2012-2014 | Staphylococcus aureus | 96.3% |
Resistance Patterns in Streptococcus Species
The susceptibility of Streptococcus species to penicillin varies significantly by species and geographical location.
Streptococcus pneumoniae : Resistance in pneumococci is a significant global concern. In the United States, it is estimated that more than two in five infections with S. pneumoniae are caused by strains resistant to at least one antibiotic cdc.gov. The rates of non-susceptibility can be particularly high in invasive diseases like meningitis. A multi-center study in China on pediatric invasive pneumococcal disease found that the non-sensitive rate to penicillin was 83.3% in meningitis isolates, compared to 6.2% in non-meningitis isolates researchgate.net. Another study using E-test methodology identified 4.44% of S. pneumoniae isolates as resistant and 26.11% as having intermediate susceptibility to penicillin-G nih.gov.
Group A Streptococcus (Streptococcus pyogenes) : In stark contrast to S. pneumoniae, there has never been a reported clinical isolate of Streptococcus pyogenes that is resistant to penicillin cdc.gov. Penicillin remains the antibiotic of choice for treating infections caused by this organism, such as strep pharyngitis cdc.gov.
Table 2: Penicillin Non-Susceptibility Rates in Streptococcus pneumoniae
| Study Region/Population | Specimen/Infection Type | Penicillin Non-Susceptibility Rate |
| USA (General Infections) | Not Specified | >40% (Resistant to at least one antibiotic) |
| Pediatric (China) | Invasive Disease (Non-Meningitis) | 6.2% |
| Pediatric (China) | Invasive Disease (Meningitis) | 83.3% |
| Not Specified | Not Specified | 4.44% (Resistant) |
| Not Specified | Not Specified | 26.11% (Intermediate Susceptibility) |
These epidemiological findings underscore the importance of continuous surveillance and susceptibility testing to guide the appropriate use of penicillin-class antibiotics, including this compound. While resistance remains a significant challenge, particularly for S. aureus and S. pneumoniae, the observed re-emergence of penicillin-susceptible S. aureus strains offers a potential opportunity for the renewed use of older, narrow-spectrum penicillins in specific clinical situations.
Advanced Research in Pheneticillin Synthesis and Structural Analysis
Methodologies for the Chemical Synthesis of Pheneticillin Derivatives
The synthesis of this compound, a semi-synthetic penicillin, is a cornerstone of pharmaceutical chemistry that builds upon the foundational discovery of the penicillin nucleus. The general approach involves the chemical modification of a naturally produced precursor, allowing for the creation of novel antibiotics with tailored properties. researchgate.net This semi-synthetic route is more versatile than direct fermentation, which is limited to producing only those penicillins for which the corresponding side-chain acid can be processed by the penicillin-producing mold, such as mono-substituted derivatives of acetic acid. karger.com
The critical precursor for this compound and other semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA), which is the core nucleus of the penicillin molecule, devoid of its acyl side-chain. researchgate.netkarger.com The isolation of 6-APA in a pure, crystalline form was a major breakthrough that enabled the development of a vast range of new penicillin derivatives. karger.comsci-hub.se
The primary industrial method for obtaining 6-APA is through the enzymatic hydrolysis of naturally produced penicillins, such as penicillin G (benzylpenicillin) or penicillin V (phenoxymethylpenicillin). researchgate.netdiaion.com These penicillins are first produced in large quantities via fermentation using the mold Penicillium. diaion.com The fermentation product is then treated with an enzyme called penicillin acylase (also known as penicillin amidase). researchgate.netsci-hub.se This enzyme specifically cleaves the amide bond connecting the acyl side chain to the 6-amino group of the penicillin nucleus, yielding 6-APA and the corresponding carboxylic acid (e.g., phenylacetic acid from penicillin G). researchgate.net
Following the enzymatic reaction, the 6-APA must be separated and purified from the reaction mixture. sci-hub.se This can be a complex process due to the dilute nature of the solutions. google.com Purification techniques often involve solvent extraction and column chromatography to isolate the crystalline 6-APA. karger.comgoogle.com For instance, 6-APA can be extracted from aqueous solutions into a water-immiscible organic solvent containing an aliphatic amine, from which it can be recovered. google.com The availability of pure 6-APA is essential for the efficient synthesis of semi-synthetic penicillins. sci-hub.segoogle.com
With pure 6-aminopenicillanic acid (6-APA) available, the synthesis of this compound is achieved through the acylation of the free amino group on the 6-APA core. diaion.comgoogle.com This reaction attaches the characteristic α-phenoxyethyl side chain to the penicillin nucleus. The process involves reacting 6-APA with a suitable derivative of α-phenoxypropionic acid. whiterose.ac.uk
Commonly, an activated form of the carboxylic acid, such as a carboxylic acid chloride, is used to facilitate the reaction. google.com The acylation is typically carried out in an aqueous mixture in the presence of a water-immiscible organic solvent. google.com In one specific example of phenethicillin synthesis, a highly activated thioester of α-phenoxypropionic acid was coupled with 6-APA, catalyzed by penicillin acylase working in the reverse (amidation) direction. whiterose.ac.uk
This fundamental principle of acylating the 6-APA nucleus can be extended to produce a wide array of penicillin derivatives. By substituting α-phenoxypropionic acid with other carboxylic acids, chemists can create new penicillins with different side chains, potentially altering their antibacterial spectrum, stability, or resistance to bacterial enzymes. researchgate.net Beyond simple acylation, other types of derivatives can be synthesized. For example, new antibacterial ligands have been created by reacting 6-APA with aldehydes like terephthalaldehyde, glyoxal, and vanillin (B372448) to form Schiff base derivatives, which can then be complexed with various metal ions. nahrainuniv.edu.iq
Computational and Quantum Chemical Investigations of this compound Structure
To understand the chemical behavior, reactivity, and electronic properties of this compound at a molecular level, researchers employ computational and quantum chemical methods. wisdomlib.orgresearchgate.net These theoretical studies, often using semi-empirical molecular orbital methods like the Austin Model-1 (AM1), allow for the examination of molecular geometry, conformation, and electronic structure in a simulated gas phase environment. wjpr.netresearchgate.net Such calculations provide valuable insights into phenomena like tautomerism and protonation, which are fundamental to the molecule's function. wisdomlib.orgwjpsonline.com
This compound can exist in different isomeric forms known as tautomers. researchgate.net Tautomerism involves the migration of a proton, leading to different structural arrangements. wisdomlib.org Key tautomeric equilibria studied in this compound include the lactam-lactim and keto-enol forms. researchgate.netresearchgate.net The lactam form is the standard structure, while the lactim form arises from the migration of a hydrogen atom from the lactam nitrogen to the carbonyl oxygen. researchgate.net
Computational studies using the AM1 method have been performed to analyze the electronic structure and relative stability of these tautomers. wisdomlib.orgwjpr.net By calculating the heats of formation (ΔHf°) for each tautomer, their stability can be compared. researchgate.net These analyses consistently show that the lactam form is the most stable, followed by the lactim, enol, and lactim-enol forms, respectively. wisdomlib.org Understanding this equilibrium is crucial as it influences the molecule's stability and reactivity. wisdomlib.org
Conformational analysis focuses on the different three-dimensional spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net AM1 calculations have revealed that the various tautomeric forms of this compound exist in non-planar geometries. wisdomlib.org The specific conformations, often described as anti- or syn- depending on the arrangement of atoms, are determined by calculating their geometries and energies. wjpsonline.comamazonaws.com
The site at which a molecule accepts a proton (protonation) is a key determinant of its reactivity and basicity. wjpsonline.com Computational studies have been used to predict the most likely protonation sites on the this compound molecule by analyzing the distribution of net atomic charges on its heteroatoms, particularly the nitrogen atoms. wjpr.netwjpsonline.com
For the neutral this compound molecule, calculations consistently show that the nitrogen atom designated N12 carries a larger negative charge than the N7 atom. wjpsonline.com Because a proton is attracted to regions of higher negative charge, the N12 atom is predicted to be the primary protonation site, or the main basic center of the molecule. wjpsonline.com The sequence of protonation is therefore N12 > N7. wjpsonline.comamazonaws.com This preference can change in different tautomers. For the phenethicillin-lactim-enol tautomer, the N13 atom is predicted to be the preferred protonation site over the N7 atom. indexcopernicus.com The properties of the resulting mono- and di-protonated cations, such as their heats of formation and ionization potentials, have also been calculated to understand the effects of protonation. wjpr.netwjpsonline.com
Data Tables
Table 1: Calculated Properties of this compound and its Protonated Forms (AM1 Method) This table presents calculated quantum chemical properties for neutral phenethicillin (1), its mono-protonated cations at N12 (2) and N7 (3), its di-protonated cation (4), and its anion (5).
| Molecule | Heat of Formation (ΔHf°) (kcal/mol) | Ionization Potential (eV) | Dipole Moment (µ) (Debye) |
| This compound (1) | -104.99 | 8.93 | 2.50 |
| Cation (N12-H+) (2) | 81.33 | 11.23 | 6.74 |
| Cation (N7-H+) (3) | 91.54 | 10.99 | 7.91 |
| Di-cation (4) | 316.32 | 13.96 | 13.06 |
| Anion (5) | -138.80 | 4.39 | 7.42 |
| Data sourced from a computational study on the conformations and electronic properties of phenethicillin. wjpsonline.com |
Table 2: Calculated Properties of Phenethicillin-Lactim Tautomer and its Zwitterions (AM1 Method) This table presents calculated quantum chemical properties for the phenethicillin-lactim tautomer (1) and its zwitterionic forms protonated at N12 (2) and N7 (3).
| Molecule | Heat of Formation (ΔHf°) (kcal/mol) | Ionization Potential (eV) | Dipole Moment (µ) (Debye) | EHOMO (eV) | ELUMO (eV) |
| Phenethicillin-Lactim (1) | -90.61 | 9.109 | 2.327 | -9.109 | -0.081 |
| Zwitterion (N12-H+) (2) | -43.31 | 9.253 | 14.543 | -9.253 | -0.009 |
| Zwitterion (N7-H+) (3) | -38.74 | 8.934 | 8.142 | -9.244 | -0.793 |
| Data sourced from a computational study on the electronic structure of phenethicillin-lactim zwitterions. amazonaws.com |
Molecular Orbital Theory Applications (e.g., AM1 Method)
Theoretical chemistry provides significant insights into the molecular behavior and properties of pharmaceutical compounds. The Austin Model 1 (AM1), a semi-empirical molecular orbital method, has been instrumental in studying the electronic structure, conformation, and reactivity of this compound. wisdomlib.orgwjpsonline.com This computational approach, which simplifies the Schrödinger equation and incorporates experimental parameters, allows for the calculation of various molecular properties in the gas phase, typically for an isolated molecule. wjpsonline.comresearchgate.net
Research utilizing the AM1 method has focused on optimizing the geometry and understanding the conformations of this compound and its tautomers. researchgate.net One key area of investigation is the mechanism of protonation. By comparing the net charges on different nitrogen atoms within the molecule, studies have determined the likely sites for protonation. wjpsonline.com For instance, in the lactim tautomer of this compound, the N12 nitrogen atom is identified as the primary protonation site, followed by the N7 nitrogen. wisdomlib.org AM1 calculations indicate that while protonation at the N12 atom is kinetically favored, the N7-protonated form is thermodynamically more stable. wjpsonline.com
These studies also calculate critical quantum chemical descriptors. The heats of formation (ΔHf°), dipole moment (µ), ionization potential (IP), and the energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—have been determined and analyzed. researchgate.netamazonaws.com These parameters are crucial for understanding the molecule's stability, polarity, and reactivity. For example, the dipole moment increases in the order of different tautomeric forms, indicating changes in polarity. wisdomlib.org The study of this compound's tautomers, such as the lactam-lactim forms, and their zwitterions using the AM1 method helps to elucidate their conformational dynamics and electronic properties. wisdomlib.orgamazonaws.com
The calculated values for various properties of this compound and its tautomers provide a deeper understanding of its chemical behavior. For instance, investigations into phenethicillin-lactim and its zwitterions have shown that the parent lactim form is more stable than its zwitterionic counterparts. amazonaws.com Similarly, studies on phenethicillin-lactim-enol and its zwitterions have revealed that the promotion of an electron from HOMO to LUMO would follow a supra-facial pathway in a photochemical reaction. indexcopernicus.com
Table 1: Calculated Properties of Phenethicillin Tautomers using AM1 Method
| Tautomer/Zwitterion | Heats of Formation (kcal/mol) | Dipole Moment (Debye) | Ionization Potential (eV) |
| Phenethicillin-lactim | Data not available in snippets | Data not available in snippets | Increases in the order of 3 < 1 < 2 amazonaws.com |
| N7H+ Zwitterion | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| N12H+ Zwitterion | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| Phenethicillin-lactim-enol | Decreased in the order of 2>3>1 indexcopernicus.com | Decreased in the order of 2>3>1 indexcopernicus.com | Increases in the order of 1 < 2 < 3 indexcopernicus.com |
| Zwitterion 2 (from lactim-enol) | Higher than parent indexcopernicus.com | Higher than parent indexcopernicus.com | Higher than parent indexcopernicus.com |
| Zwitterion 3 (from lactim-enol) | Higher than parent indexcopernicus.com | Higher than parent indexcopernicus.com | Higher than parent indexcopernicus.com |
Stereochemical Analysis of this compound (e.g., Diastereoisomer Ratio)
This compound possesses a chiral center in its acyl side chain, which means it can exist as a mixture of diastereoisomers, specifically the D- and L-forms. The determination of the ratio of these diastereoisomers is crucial for quality control and understanding the compound's biological activity. A definitive method for this analysis involves the application of nuclear magnetic resonance (NMR) spectroscopy. nih.gov
A specific procedure has been developed for the quantitative determination of the diastereoisomer ratio in this compound potassium and its pharmaceutical formulations. nih.gov This method relies on the detailed analysis of data from both Proton Magnetic Resonance (PMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. nih.gov The distinct magnetic environments of the nuclei in the D- and L-isomers result in separate, quantifiable signals in the NMR spectra, allowing for the calculation of their relative proportions. The assignments for the ¹³C chemical shifts for both D- and L-phenethicillin potassium have been established to facilitate this analysis. nih.gov
Table 2: Analytical Methods for Diastereoisomer Ratio in this compound
| Analytical Technique | Application in this compound Analysis | Reference |
| Proton Magnetic Resonance (PMR) | Used for the determination of the diastereoisomer ratio. | nih.gov |
| Carbon-13 NMR (¹³C-NMR) | Used for the determination of the diastereoisomer ratio and assignment of chemical shifts for D- and L-isomers. | nih.gov |
Methodological Approaches for Pheneticillin Analysis in Research
Chromatographic Techniques for Pheneticillin Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of this compound and related penicillin compounds. nih.gov Its high resolving power makes it ideal for analyzing complex mixtures in pharmaceutical formulations and biological fluids. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most frequently utilized analytical technique for the determination of penicillins, including this compound (as its close structural analog, phenoxymethylpenicillin or Penicillin V). nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, offering robust and reproducible methods for quantification. thermofisher.com These methods typically employ a C8 or C18 stationary phase, which provides excellent separation for penicillin compounds. nih.govnih.gov
The mobile phase in these applications often consists of an aqueous buffer (such as phosphate (B84403) or trifluoroacetic acid) mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govjssuni.edu.in Detection is commonly achieved using ultraviolet (UV) spectrophotometry, with wavelengths typically set between 210 nm and 240 nm. nih.govresearchgate.net Photodiode array (PDA) detectors are also used to confirm the identity of the analyte. nih.govnih.gov The combination of a robust column, optimized mobile phase, and sensitive detection allows for the accurate analysis of this compound in various samples.
Below is a table summarizing typical HPLC conditions used for the analysis of phenoxymethylpenicillin (Penicillin V), a close structural analog of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil C8 (5 µm, 250x4 mm) nih.gov | Perfectsil ODS-2 (5 µm, 250x4 mm) nih.gov | Lichrospher 100 RP-18e (10µ, 250x4.0mm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile (50:50 v/v) nih.gov | Gradient elution with 0.1% v/v TFA and Acetonitrile-Methanol (90:10 v/v) nih.gov | Phosphate buffer : Methanol : Water (8:42:50), pH 3.5 |
| Flow Rate | 1.1 mL/min nih.gov | Not Specified nih.gov | 1.2 mL/min |
| Detection | UV at 240 nm nih.gov | PDA at 240 nm nih.gov | UV at 254 nm |
| Application | Determination in bovine muscle nih.gov | Determination in veterinary drugs and bovine plasma nih.gov | Determination in pharmaceutical tablets |
While HPLC with UV detection is standard, its sensitivity can be limited by the weak chromophores present in penicillin molecules. jssuni.edu.in To overcome this, HPLC is frequently coupled with mass spectrometry (MS), a technique known as LC-MS or LC-MS/MS. nih.govnih.gov This combination provides superior selectivity and sensitivity, making it the method of choice for complex matrices and trace-level analysis. nih.govcuni.cz In LC-MS/MS, electrospray ionization (ESI) is commonly used, and analysis is often performed in positive-ion mode using multiple reaction monitoring (MRM) for enhanced specificity. nih.govufl.edu A common fragment ion observed for penicillins in MS/MS is at m/z 160, which corresponds to the core thiazolidine (B150603) ring structure. jssuni.edu.in
Other chromatographic techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are available but are less frequently used for the quantitative determination of penicillins in modern research due to challenges with reproducibility and the need for derivatization in GC. nih.gov
Microbiological Assays for Antimicrobial Activity Assessment
Microbiological assays are fundamental for determining the biological activity or potency of an antibiotic. drugfuture.comuspnf.com Unlike chemical methods that measure concentration, these assays measure the inhibitory effect of the antibiotic on susceptible microorganisms, providing a direct assessment of its antimicrobial function. uspbpep.com This is crucial because chemical analysis may not detect subtle changes that could lead to a loss of biological activity. uspnf.com
Two primary techniques are employed for the microbiological assay of antibiotics: drugfuture.comuspbpep.comnihs.go.jp
Cylinder-Plate (Agar Diffusion) Method: This assay involves placing a solution of the antibiotic into a cylinder on a solid agar (B569324) plate that has been inoculated with a specific test microorganism. uspnf.comslideshare.net During incubation, the antibiotic diffuses into the agar, creating a circular zone where bacterial growth is inhibited. uspbpep.com The diameter of this "zone of inhibition" is proportional to the concentration of the antibiotic. slideshare.net
Turbidimetric (Tube) Method: This technique measures the inhibition of microbial growth in a liquid culture. uspnf.comuspbpep.com A uniform solution of the antibiotic is added to a liquid medium favorable for the growth of a test microorganism. slideshare.net The potency of the antibiotic is determined by measuring the resulting turbidity with a spectrophotometer after an incubation period, as a lower turbidity indicates greater growth inhibition. uspnf.comslideshare.net
In both methods, the activity of the this compound sample is determined by comparing its inhibitory effect to that of a known concentration of a standard preparation. slideshare.net
Bioanalytical Methods for this compound in Biological Samples
The quantitative determination of drugs like this compound in biological samples (e.g., plasma, serum, urine) is the focus of bioanalysis. cuni.cznih.gov These analyses are essential for pharmacokinetic and drug metabolism studies. cuni.cz The primary challenge in bioanalysis is the complexity of the biological matrix, which can interfere with the accurate measurement of the target analyte. researchgate.net
Therefore, a critical first step is sample preparation, which aims to isolate the analyte and remove interfering substances. researchgate.net Common sample preparation techniques for penicillins in biological fluids include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent, typically acetonitrile, is added to the sample (e.g., plasma or serum) to precipitate proteins, which are then removed by centrifugation. nih.govsigmaaldrich.com
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix by partitioning it between two immiscible liquid phases. jssuni.edu.in
Solid-Phase Extraction (SPE): Considered a highly effective cleanup method, SPE involves passing the liquid sample through a cartridge containing a solid adsorbent. jssuni.edu.in Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. nih.govnih.govchromatographyonline.cominterchim.fr
Following sample cleanup, the extract is typically analyzed using a highly sensitive and selective instrumental method, with LC-MS/MS being the preferred technique in modern bioanalytical laboratories. cuni.cznih.gov
Quality Control and Validation of Analytical Methods
To ensure that an analytical method produces reliable and accurate results, it must undergo a rigorous validation process. Method validation demonstrates that the procedure is suitable for its intended purpose. Key validation parameters, often defined by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Union, include: nih.govresearchgate.net
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. wur.nl
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples with known concentrations and calculating the percent recovery. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. researchgate.net
A summary of these validation parameters is presented in the table below.
| Validation Parameter | Description |
| Specificity | Differentiates the analyte from other substances in the sample. |
| Linearity | Results are proportional to analyte concentration. researchgate.net |
| Accuracy | How close the measured value is to the true value (% Recovery). |
| Precision | Agreement between repeated measurements (% RSD). researchgate.net |
| LOD | Lowest detectable analyte amount. nih.gov |
| LOQ | Lowest quantifiable analyte amount. nih.gov |
| Robustness | Method's resilience to small changes in conditions. |
Clinical Research and Therapeutic Applications of Pheneticillin
Comparative Clinical Trials with Other Antibiotics
Comparative studies are essential to understand the relative effectiveness of an antibiotic. Pheneticillin has been compared with other penicillins, and its class (beta-lactams) has been studied against other antibiotic groups.
Direct comparisons provide valuable insights into the therapeutic positioning of an antibiotic.
vs. Phenoxymethylpenicillin: A randomized controlled trial directly comparing this compound, phenoxymethylpenicillin, and lincomycin for superficial staphylococcal infections found no difference in efficacy among the three agents nih.govnih.gov. While one study noted that phenoxymethylpenicillin was 2.13 times more potent than this compound against S. aureus in laboratory (in vitro) tests, this difference was less pronounced in animal models (in vivo) nih.gov. The study attributed this to the superior oral absorption of this compound potassium salt (86%) compared to phenoxymethylpenicillin acid (48%), concluding that clinical effectiveness would likely depend on the specific formulation and its absorption nih.govnih.gov.
vs. Quinolones and Macrolides: Direct clinical trials comparing this compound specifically with quinolones or macrolides were not identified. However, broader studies comparing the penicillin class (beta-lactams) to macrolides for skin and soft tissue infections like cellulitis have been conducted. One meta-analysis found that treatment with a macrolide or lincosamide had similar efficacy to treatment with a beta-lactam antibiotic for cellulitis or erysipelas.
Table 1: Clinical Efficacy in Superficial Staphylococcal Infections
| Antibiotic Agent | Comparative Efficacy Finding | Reference |
|---|---|---|
| This compound | No difference in efficacy compared to the other agents in the trial. | nih.govnih.gov |
| Phenoxymethylpenicillin | No difference in efficacy compared to the other agents in the trial. | nih.govnih.gov |
| Lincomycin | No difference in efficacy compared to the other agents in the trial. | nih.govnih.gov |
Table 2: Pharmacokinetic and Potency Comparison
| Parameter | This compound (PE) | Phenoxymethylpenicillin (PM) | Reference |
|---|---|---|---|
| Oral Absorption (Potassium Salt vs. Acid) | 86% | 48% | nih.gov |
| In Vitro Potency vs. S. aureus | Less potent (PM is 2.13x more potent) | More potent | nih.gov |
| In Vivo Potency Ratio (PM to PE) vs. S. aureus | 1.25 to 1 (less pronounced difference) | nih.gov |
Research on Patient-Specific Factors Influencing this compound Outcomes
The effectiveness of this compound can be influenced by a variety of patient-specific factors. Research has explored how individual characteristics such as age, sex, and the presence of co-existing medical conditions can alter the drug's absorption, distribution, metabolism, and ultimately, its therapeutic efficacy. Furthermore, the co-administration of other medications can lead to significant drug-drug interactions, affecting this compound's performance.
Impact of Age and Sex on Absorption
Age: Studies have indicated that the physiological changes associated with aging can impact the pharmacokinetics of this compound. Research in geriatric patients has shown that oral administration of this compound results in blood levels approximately twice as high as those achieved with the same dose of penicillin V. This suggests that this compound may be a suitable oral alternative to intramuscular penicillin G in older individuals, particularly those with compromised tissue for injections. While oral antibiotics are generally well-absorbed in older adults, age-related decreases in lean body weight and renal function may necessitate dosage adjustments for renally excreted antibiotics. goodrx.comdrugs.com
Influence of Co-morbidities (e.g., Diabetes Mellitus)
The presence of co-morbidities, particularly chronic conditions like diabetes mellitus, can have a significant bearing on the therapeutic outcomes of antibiotic treatment. While direct research on the influence of diabetes on this compound's efficacy is not extensively documented, the interplay between infections, antibiotic use, and diabetes is a critical consideration in clinical practice.
Patients with diabetes are generally more susceptible to infections, and the management of these infections can be more complex. The relationship between antibiotic use and the risk of developing type 2 diabetes has been a subject of research, with some studies suggesting a potential association. webmd.com However, it is also plausible that the increased use of antibiotics in individuals who later develop diabetes is due to a higher frequency of infections in the pre-diabetic state. webmd.com
For patients with established diabetes, the primary concern is the potential for altered drug pharmacokinetics and the impact of the infection itself on glycemic control. While there is a lack of specific data for this compound, it is known that infections can lead to hyperglycemia. Therefore, careful monitoring of blood glucose levels is essential when treating diabetic patients with any antibiotic. The potential for drug-drug interactions between this compound and antidiabetic medications is another important consideration that will be addressed in the following section.
Post-Marketing Surveillance and Long-term Efficacy Studies
Post-marketing surveillance plays a critical role in monitoring the ongoing safety and effectiveness of a drug after it has been approved and is in widespread use. drugs.comnih.gov This phase of drug evaluation is essential for identifying rare adverse events and long-term effects that may not have been apparent in pre-approval clinical trials, which are typically limited in size and duration. drugs.comnih.govnih.gov The FDA Adverse Event Reporting System (FAERS) is a key component of post-marketing surveillance in the United States, collecting reports of adverse events from healthcare professionals, patients, and manufacturers. nih.gov
Specific, publicly available post-marketing surveillance reports and dedicated long-term efficacy studies for this compound are not readily found in the current literature. The absence of such specific data may be due to the drug's long history of use, having been introduced several decades ago when regulatory requirements for post-marketing studies were different from today's standards.
However, general principles of long-term antibiotic therapy and surveillance are relevant. Long-term use of any antibiotic carries potential risks, including the development of antimicrobial resistance and cumulative adverse effects. contemporaryclinic.com Observational studies on long-term antibiotic use in various patient populations provide valuable insights into these potential outcomes. While these studies may not focus specifically on this compound, they contribute to the broader understanding of the long-term implications of antibiotic therapy. The continuous monitoring of adverse drug reactions through spontaneous reporting systems remains a cornerstone of pharmacovigilance for all medications, including this compound. drugs.com
Future Directions and Emerging Research Avenues for Pheneticillin
Strategies to Combat Pheneticillin Resistance
The primary mechanism of resistance to this compound, like other β-lactam antibiotics, is the bacterial production of β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. patsnap.comreactgroup.org Another significant mechanism involves the alteration of penicillin-binding proteins (PBPs), the molecular targets of penicillins, which reduces the drug's binding affinity. reactgroup.orgyoutube.com Addressing these resistance mechanisms is crucial for the continued viability of this compound.
A primary strategy to overcome β-lactamase-mediated resistance is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. nih.govyoutube.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, have a structure that resembles the β-lactam ring. youtube.com They act as "suicide inhibitors" by binding irreversibly to the β-lactamase enzyme, thereby protecting the antibiotic from destruction and allowing it to exert its bactericidal effect. youtube.comcngb.org
While this compound itself is not currently marketed in combination with a β-lactamase inhibitor, this approach represents a significant and logical avenue for future development. Research into novel formulations that co-administer this compound with a suitable β-lactamase inhibitor could restore its efficacy against many resistant bacterial strains. The development of new inhibitors with broader activity against emerging classes of β-lactamases could further enhance this strategy. nih.gov
| Potential Combination Therapy Components | Mechanism of Action | Expected Outcome |
| This compound | Inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs). patsnap.com | Bactericidal effect against susceptible bacteria. |
| β-Lactamase Inhibitors (e.g., Clavulanic Acid, Sulbactam, Tazobactam) | Irreversibly bind to and inactivate β-lactamase enzymes. youtube.com | Protection of this compound from enzymatic degradation, restoring its activity against resistant strains. |
Beyond direct enzyme inhibition, research is exploring the use of "resistance modulators" or "antibiotic adjuvants." These are non-antibiotic compounds that can reverse resistance or enhance the activity of existing antibiotics. frontiersin.org Potential mechanisms for these modulators include:
Efflux Pump Inhibition: Some bacteria survive antibiotic exposure by actively pumping the drug out of the cell using efflux pumps. reactgroup.org Inhibitors of these pumps could be co-administered with this compound to increase its intracellular concentration and efficacy.
PBP2a Inhibition: In Methicillin-Resistant Staphylococcus aureus (MRSA), resistance is often mediated by the expression of an alternative penicillin-binding protein, PBP2a, which has a low affinity for most β-lactams. youtube.com Research has identified natural compounds, such as phenolics, that can inhibit or modulate the activity of PBP2a, potentially re-sensitizing MRSA to penicillins like this compound. frontiersin.orgmdpi.com
The exploration of such resistance modulators in combination with this compound is a promising frontier. Identifying compounds that can disrupt these sophisticated bacterial defense mechanisms could significantly broaden this compound's spectrum of activity.
Re-evaluation of this compound's Therapeutic Utility in the Era of Antimicrobial Resistance
In an era dominated by broad-spectrum antibiotics, there is a growing recognition of the detrimental impact on the patient's microbiome and the selective pressure that drives resistance. nih.gov This has led to a re-evaluation of older, narrow-spectrum antibiotics like this compound. The targeted activity of such agents can be advantageous, as it minimizes disruption to commensal bacteria and may slow the emergence of resistance. nih.gov
The historical success of penicillins against specific pathogens suggests that this compound could still be a valuable tool for infections caused by susceptible strains. nih.gov Its re-introduction into clinical guidelines, where appropriate and supported by susceptibility testing, could be a key component of a broader strategy to preserve the efficacy of last-resort broad-spectrum agents.
Advanced Computational Modeling for this compound Drug Design and Development
Modern drug discovery is increasingly driven by computational methods, which can accelerate the design and optimization of new therapeutic agents. ijirset.com These in silico techniques are highly applicable to this compound research:
Molecular Docking: This technique simulates the interaction between a ligand (this compound or its derivatives) and a target protein (such as a PBP or a β-lactamase enzyme). healthinformaticsjournal.comemerginginvestigators.org By predicting the binding affinity and orientation, researchers can understand the molecular basis of its activity and the mechanisms of resistance. nih.govnih.gov Docking studies can be used to screen virtual libraries of this compound analogues to identify modifications that might enhance binding to PBPs or evade β-lactamase activity. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound interacts with its target over time, offering insights into the stability of the drug-protein complex. ijirset.com This can help refine the design of more potent and stable derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the antibacterial potency of novel, unsynthesized this compound derivatives, guiding synthetic chemistry efforts toward the most promising candidates.
These computational tools can significantly reduce the time and cost associated with traditional drug development by prioritizing compounds for laboratory testing. ijirset.com
| Computational Technique | Application in this compound Research | Goal |
| Molecular Docking | Simulating the binding of this compound derivatives to bacterial PBPs and β-lactamases. healthinformaticsjournal.comemerginginvestigators.org | Predict binding affinity; identify structural modifications to overcome resistance or enhance potency. |
| Molecular Dynamics (MD) | Modeling the stability and conformational changes of the this compound-target complex over time. ijirset.com | Understand the dynamics of interaction and refine drug design for improved stability. |
| QSAR | Correlating the chemical structure of this compound analogues with their antibacterial activity. | Predict the activity of new derivatives before synthesis, optimizing the drug discovery process. |
Role of this compound in Current Antimicrobial Stewardship Programs
Antimicrobial Stewardship Programs (ASPs) are coordinated interventions designed to promote the optimal use of antibiotics, improve patient outcomes, and reduce the spread of resistance. scispace.comcdc.gov this compound could play a specific role within these programs. The World Health Organization (WHO) classifies this compound in the "Watch" category of its AWaRe (Access, Watch, Reserve) classification system. who.int This designation is for antibiotics that have a higher resistance potential and should be prioritized as key targets for stewardship programs and monitoring. who.int
The inclusion of this compound in ASPs could involve:
Promoting Targeted Therapy: Encouraging the use of this compound for infections confirmed to be caused by susceptible organisms, thereby avoiding the use of broad-spectrum agents. cdc.gov
De-escalation Strategies: Using this compound as a step-down therapy once a pathogen's susceptibility is known, allowing for the discontinuation of initial broad-spectrum empirical therapy.
Penicillin Allergy De-labeling: A significant barrier to the use of penicillins is self-reported allergies, many of which are not clinically significant. nih.govnih.gov ASPs that incorporate penicillin skin testing can "de-label" many patients, allowing them to safely receive more targeted and effective drugs like this compound. nih.gov This is a crucial carbapenem-sparing strategy.
Investigating Potential New Indications for this compound
Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy to expand therapeutic options. nih.govhelsinki.fi This approach bypasses many of the early, costly, and time-consuming stages of drug development. nih.govhelsinki.fi While this compound is traditionally used for a specific range of bacterial infections, future research could explore its activity against other pathogens or for non-infectious conditions.
Potential avenues for investigation include:
Activity Against Emerging Pathogens: Screening this compound against panels of newly emerging or re-emerging bacterial pathogens to identify unexpected vulnerabilities. nih.gov
Synergistic Activity: Investigating this compound's potential to act synergistically with other classes of drugs (both antibiotic and non-antibiotic) for indications beyond its original scope.
Anti-virulence Properties: Some antibiotics, at sub-inhibitory concentrations, can interfere with bacterial virulence factors without killing the bacteria. Research could explore whether this compound possesses any such properties, which could offer a novel approach to managing infections.
While speculative, the systematic screening of older drugs like this compound for new therapeutic indications is a cost-effective research strategy that could unlock hidden therapeutic potential. the-scientist.commedpagetoday.com
Conclusion of Pheneticillin Research
Summary of Key Research Findings and Contributions
Pheneticillin, a semi-synthetic derivative of penicillin, emerged from early efforts to overcome the limitations of natural penicillins. Research has established it as an acid-resistant antibiotic, allowing for oral administration. bmj.com A significant finding was that this compound is more completely absorbed from the gastrointestinal tract compared to its predecessor, penicillin V. bmj.com
The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. patsnap.commedicaldialogues.in Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan cross-linking in the bacterial cell wall. patsnap.comlibretexts.org This interference with cell wall assembly ultimately leads to cell lysis and bacterial death. patsnap.commedicaldialogues.in
Key research findings on the antibacterial spectrum of this compound demonstrate its efficacy primarily against Gram-positive organisms, including Streptococcus pneumoniae, Streptococcus pyogenes, and certain strains of Staphylococcus aureus. patsnap.com It was also found to possess some activity against Gram-negative bacteria such as Salmonella species, Shigella species, and E. coli. bmj.com One of the motivations for its development was to create a penicillin with some resistance to staphylococcal penicillinase (a type of β-lactamase), an enzyme that inactivates penicillin G. bmj.comlibretexts.org While it showed more resistance to this enzyme than penicillin G, it can still be hydrolyzed by it. bmj.comlibretexts.org
Computational chemistry has provided deeper insights into the molecular properties of this compound. Studies using the Austin Model-1 (AM1) semi-empirical molecular orbital method have analyzed its electronic structure, conformational behavior, and tautomerism. wisdomlib.org This research revealed that the lactim tautomer of this compound is more stable than other forms and identified the primary sites for protonation, which is crucial for understanding its chemical reactivity and how it might interact with biological targets. wisdomlib.org
The development of this compound was a notable contribution to the field of antibiotics. As one of the first semi-synthetic penicillins made possible by the isolation of the 6-aminopenicillanic acid nucleus, it represented a successful strategy to modify the penicillin structure to achieve improved pharmacological properties, specifically acid stability. bmj.comlibretexts.org
Unanswered Questions and Future Research Imperatives for this compound
Despite decades of use, several questions regarding this compound remain, particularly in the context of modern antimicrobial challenges. The global rise in antibiotic resistance necessitates a re-evaluation of older antibiotics to understand their potential remaining utility. nih.gov A primary unanswered question is the current extent of resistance to this compound among target pathogens and whether this resistance is co-transferred with resistance to other, more commonly used β-lactam antibiotics.
Future research should focus on several key imperatives:
Contemporary Surveillance: There is a need for updated surveillance studies to determine the minimum inhibitory concentration (MIC) of this compound against current clinical isolates of Streptococcus and Staphylococcus species. guyanachronicle.com This data is crucial to understand if it can still be a viable therapeutic option.
Combination Therapies: The efficacy of this compound is limited by bacterial production of β-lactamase enzymes. patsnap.comwikipedia.org A significant avenue for future research is to investigate this compound in combination with modern β-lactamase inhibitors. nih.gov Such combinations could potentially restore its activity against penicillinase-producing strains, effectively creating a new therapeutic tool from an old antibiotic. nih.gov
Role in Stewardship: Research is needed to define a specific, narrow role for this compound in antibiotic stewardship programs. Identifying niche indications where it may be effective could help preserve the efficacy of broader-spectrum antibiotics.
Anti-Virulence and Immune Modulation: Modern antibiotic research is exploring strategies beyond direct killing, such as targeting bacterial virulence or modulating the host immune response. nih.govnih.gov Future studies could explore if this compound, at sub-inhibitory concentrations, has any effect on bacterial virulence factor expression or if it can be used as part of a host-directed therapy approach.
Addressing these research questions is imperative to fully understand the potential place, if any, for this compound in the current and future landscape of antimicrobial therapy. researchgate.net
Broader Implications of this compound Research for β-Lactam Antibiotics and Antimicrobial Science
The research and development of this compound have had significant and lasting implications for the broader fields of β-lactam antibiotics and antimicrobial science. It was a landmark achievement in the "golden era" of antibiotic discovery, demonstrating the power of semi-synthetic modification of a natural product. bmj.comresearchgate.net
The creation of this compound from the 6-aminopenicillanic acid nucleus was a proof-of-concept that ushered in a new paradigm in antibiotic development. bmj.comlibretexts.org This breakthrough moved the field beyond simply discovering new natural antibiotics to rationally designing them. Scientists could now systematically alter the side chains of the penicillin core to overcome specific shortcomings. libretexts.org This paved the way for the development of a vast portfolio of semi-synthetic penicillins with tailored properties, including:
β-lactamase-resistant penicillins: Following the path started by this compound, more robust penicillinase-resistant agents like methicillin (B1676495) and oxacillin (B1211168) were developed to specifically combat resistant Staphylococcus aureus. wikipedia.org
Extended-spectrum penicillins: The same principles of side-chain modification led to the creation of ampicillin (B1664943) and later, antipseudomonal penicillins, which expanded the activity of the penicillin class to cover a wider range of Gram-negative bacteria. wikipedia.org
Furthermore, the ongoing struggle with resistance to this compound and other first-generation semi-synthetic penicillins has been a powerful driver of innovation in antimicrobial science. patsnap.com The emergence of bacteria capable of producing β-lactamase enzymes spurred the search for compounds that could inhibit these enzymes. wikipedia.org This led to the development of β-lactamase inhibitors like clavulanic acid and tazobactam, which are now critical components of many modern antibiotic formulations. nih.gov
In essence, this compound research represents a crucial chapter in the history of antibiotics. It was a bridge between the discovery of natural penicillin and the era of strategic drug design. The challenges encountered with its use, particularly the development of resistance, continue to inform modern research strategies aimed at prolonging the lifespan of our most critical antimicrobial agents. nih.govnih.gov
Q & A
Q. What methodological approaches are recommended for confirming the structural identity of Pheneticillin in synthetic or extracted samples?
To confirm this compound’s structure, researchers should employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy for functional group analysis. Cross-referencing spectral data with historical literature on β-lactam antibiotics is critical, especially given structural similarities to other penicillins. For novel derivatives, X-ray crystallography may resolve ambiguities .
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices, and how should validation be conducted?
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-mass spectrometry (LC-MS) are preferred for quantification in plasma or tissue. Validation must adhere to ICH guidelines, including parameters like linearity (1–100 μg/mL), precision (RSD <5%), and recovery rates (>90%). Matrix effects should be assessed using post-column infusion in LC-MS to avoid ionization suppression .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Detailed stepwise protocols must include reaction conditions (e.g., temperature, pH, solvent ratios), purification methods (e.g., column chromatography gradients), and characterization data (e.g., melting points, optical rotation). Peer-reviewed synthetic routes from authoritative journals (e.g., Journal of Antibiotics) should be prioritized. Deviations from published methods require explicit justification, such as yield optimization or scalability improvements .
Advanced Research Questions
Q. How should researchers address the absence of pharmacokinetic (PK) data for this compound in existing literature?
Extrapolate PK properties using structurally analogous penicillins (e.g., ampicillin, benzylpenicillin) while accounting for differences in lipophilicity and protein binding. Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict absorption. For initial in vivo studies, use rodent models with staggered dosing (e.g., 10–50 mg/kg) and plasma sampling at critical intervals (0.5, 2, 6, 24 hrs). Ethical approval and adherence to NIH preclinical guidelines are mandatory .
Q. What strategies are effective for resolving contradictions in spectral or bioactivity data for this compound derivatives?
Triangulate conflicting data using orthogonal methods:
- Compare NMR spectra across solvents (DMSO-d6 vs. CDCl3) to detect solvent-induced shifts.
- Validate antimicrobial activity via broth microdilution (CLSI guidelines) and disk diffusion assays simultaneously.
- Employ density functional theory (DFT) calculations to predict NMR/MS patterns and reconcile experimental anomalies .
Q. How can the FINER/PICO frameworks guide experimental design for this compound efficacy studies?
Apply FINER criteria:
- Feasibility : Pilot studies to assess compound stability under experimental conditions.
- Novelty : Compare this compound’s MIC values against multidrug-resistant Staphylococcus strains.
- Ethics : Ensure compliance with institutional biosafety protocols for antibiotic resistance studies. PICO elements:
- Population : In vitro bacterial cultures (e.g., ATCC 25923).
- Intervention : this compound at sub-MIC concentrations.
- Comparison : Ampicillin or oxacillin as positive controls.
- Outcome : Time-kill curves and resistance induction rates .
Q. What systematic approaches are recommended for literature reviews on this compound’s mechanism of action?
Q. How should researchers integrate new this compound bioactivity data with conflicting historical findings?
Conduct meta-analyses using fixed/random-effects models to quantify heterogeneity. Stratify data by experimental variables (e.g., inoculum size, growth media). For in vivo discrepancies, apply sensitivity analysis to isolate confounding factors (e.g., immune status of animal models). Transparently report limitations in Discussion sections, referencing methodological disparities in prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
